4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol
Description
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety. Key structural features include:
- A 3-methyl group on the azepine ring.
- A 4-phenyl substituent on the benzene ring.
- A phenol group at the 5-position of the benzazepine core.
Properties
CAS No. |
919519-29-2 |
|---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(3-methyl-4-phenyl-1,2-dihydro-3-benzazepin-5-yl)phenol |
InChI |
InChI=1S/C23H21NO/c1-24-16-15-17-7-5-6-10-21(17)22(18-11-13-20(25)14-12-18)23(24)19-8-3-2-4-9-19/h2-14,25H,15-16H2,1H3 |
InChI Key |
XWDAFOFKDRGUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzaldehyde derivatives with amines, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol is C23H21NO, with a molecular weight of 357.42 g/mol. The structure features a benzazepine core, which is significant in its biological activity.
Pharmacological Applications
1. Central Nervous System Modulation
Research indicates that compounds similar to 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol can modulate GABA_A receptors, which are crucial for neurotransmission in the central nervous system. A study highlighted the multifaceted properties of related compounds as GABA_A receptor modulators, suggesting potential applications in treating anxiety and sleep disorders .
2. Antidepressant Activity
The benzazepine structure is often associated with antidepressant effects. For instance, derivatives have shown promise in enhancing mood and reducing depressive symptoms through serotonin receptor modulation. This suggests that 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol could be explored for similar therapeutic effects.
3. Antispasmodic Properties
Compounds with a similar framework have demonstrated antispasmodic effects, making them candidates for treating gastrointestinal disorders or muscle spasms. The mechanism of action typically involves the modulation of neurotransmitter release and receptor activity .
Synthesis and Development
The synthesis of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol has been explored through various methods, including catalytic processes that utilize renewable resources . These methods not only enhance the efficiency of production but also align with sustainable practices in chemical synthesis.
Case Studies and Research Findings
1. Stereoselective Synthesis
A notable study focused on the stereoselective synthesis of benzazepine derivatives, revealing that specific synthetic pathways can yield compounds with distinct pharmacological profiles . This highlights the importance of synthesis techniques in determining the efficacy of related compounds.
2. Functional Characterization
In vitro studies have characterized the functional properties of similar compounds at GABA_A receptors, demonstrating their potential as therapeutic agents for CNS disorders . The results showed dose-dependent modulation, indicating a clear relationship between concentration and pharmacological effect.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol, also known by its CAS number 61570-95-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol is with a molecular weight of 329.435 g/mol. The structure consists of a benzazepine core with a phenolic group, which may contribute to its biological properties.
1. Dopamine Receptor Activity
Research has indicated that compounds structurally similar to 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol may act as ligands for dopamine receptors, particularly the D2 subtype. These receptors are crucial in various neurological conditions, including Parkinson's disease and schizophrenia. A study identified novel dopamine D2 receptor ligands that demonstrated significant binding affinity and selectivity, suggesting that derivatives of benzazepine compounds could be explored for therapeutic applications targeting these receptors .
3. Anticancer Activity
Preliminary studies have shown that benzazepine derivatives can exhibit anticancer properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .
Case Studies
A few notable studies have highlighted the biological implications of related compounds:
The biological activity of 4-(3-Methyl-4-phenyl-2,3-dihydro-1H-3-benzazepin-5-yl)phenol may be attributed to several mechanisms:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors such as dopamine receptors, influencing neuronal signaling pathways.
- Antioxidant Action : The phenolic hydroxyl group can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
